N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide
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Overview
Description
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide, also known as AB-1, is a novel compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. Additionally, we will list future directions for AB-1 research.
Mechanism of Action
The mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide is not fully understood. However, it has been suggested that N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, including DNA topoisomerase II and histone deacetylase. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has also been found to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been extensively studied for its potential therapeutic benefits, making it a promising candidate for further research. However, there are also limitations to using N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide in lab experiments. For example, the mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide is not fully understood, and more research is needed to fully elucidate its effects.
Future Directions
There are several future directions for N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide research. One potential direction is to investigate the potential of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide and to optimize its use in cancer treatment. Finally, more research is needed to explore the potential of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide as a tool for studying the role of oxidative stress in cancer and other diseases.
Synthesis Methods
The synthesis of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with N-(2-furyl) acetamide in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield the final product, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide. The synthesis of N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been optimized to improve yield and purity, and the compound has been characterized using various spectroscopic techniques.
Scientific Research Applications
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential therapeutic benefits. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-6-2-1-5-10(11)14(19)17-12(13(16)18)8-9-4-3-7-20-9/h1-8H,(H2,16,18)(H,17,19)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGPVSHQONJJX-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
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